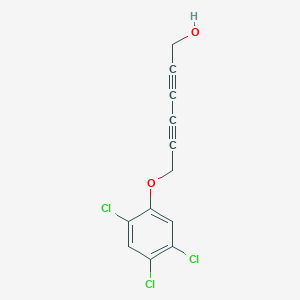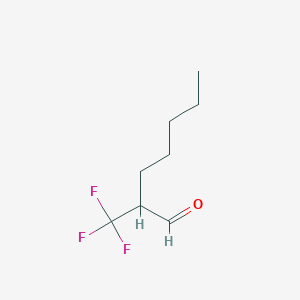![molecular formula C24H15N5O B14601923 N-{4-[4-(Tricyanoethenyl)anilino]phenyl}benzamide CAS No. 60701-89-5](/img/structure/B14601923.png)
N-{4-[4-(Tricyanoethenyl)anilino]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[4-(Tricyanoethenyl)anilino]phenyl}benzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a tricyanoethenyl group attached to an anilino phenyl ring, which is further connected to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(Tricyanoethenyl)anilino]phenyl}benzamide typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzoyl chloride with 4-aminobenzonitrile to form 4-(4-nitrophenyl)benzonitrile. This intermediate is then reduced to 4-(4-aminophenyl)benzonitrile, which undergoes a condensation reaction with tricyanoethylene to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(Tricyanoethenyl)anilino]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tricyanoethenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
N-{4-[4-(Tricyanoethenyl)anilino]phenyl}benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-{4-[4-(Tricyanoethenyl)anilino]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The tricyanoethenyl group is known to participate in electron transfer reactions, which can modulate the activity of enzymes and receptors. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-{4-[4-(Tricyanoethenyl)anilino]phenyl}acetamide: Similar structure but with an acetamide group instead of a benzamide group.
N-{4-[4-(Tricyanoethenyl)anilino]phenyl}methanamide: Contains a methanamide group instead of a benzamide group.
Uniqueness
N-{4-[4-(Tricyanoethenyl)anilino]phenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
60701-89-5 |
|---|---|
Molecular Formula |
C24H15N5O |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[4-[4-(1,2,2-tricyanoethenyl)anilino]phenyl]benzamide |
InChI |
InChI=1S/C24H15N5O/c25-14-19(15-26)23(16-27)17-6-8-20(9-7-17)28-21-10-12-22(13-11-21)29-24(30)18-4-2-1-3-5-18/h1-13,28H,(H,29,30) |
InChI Key |
MQCBTXIDIZIZKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=CC=C(C=C3)C(=C(C#N)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Propenenitrile, 3,3-bis(methylthio)-2-[(phenylmethylene)amino]-](/img/structure/B14601842.png)





![2-[(Pyridin-2-yl)amino]propan-2-yl diphenylborinate](/img/structure/B14601891.png)


![1-[2-(Benzyloxy)-5-methoxyphenyl]-6-oxabicyclo[3.1.0]hexane](/img/structure/B14601904.png)



![1-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14601929.png)
